molecular formula C26H28N2O B5174190 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide

1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide

Cat. No. B5174190
M. Wt: 384.5 g/mol
InChI Key: YSIJLAWZUKZKON-UHFFFAOYSA-N
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Description

1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as CTOP, is a synthetic peptide that acts as a potent and selective antagonist of the μ-opioid receptor. CTOP has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction and pain management.

Mechanism of Action

1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The μ-opioid receptor is the primary target for the analgesic and addictive effects of opioids. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. This leads to the inhibition of downstream signaling pathways and the attenuation of the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of opioids in various animal models of pain. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been shown to attenuate the development of opioid tolerance and dependence in animal models of opioid addiction. In addition, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in various animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of the μ-opioid receptor, which allows for the precise manipulation of the receptor in various in vitro and in vivo studies. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide is also relatively stable and can be easily synthesized using solid-phase peptide synthesis. However, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has some limitations as a research tool. It is a peptide and therefore has limited bioavailability in vivo. In addition, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has a relatively short half-life, which limits its usefulness in chronic studies.

Future Directions

There are several future directions for the study of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One area of research is the development of more stable and bioavailable analogs of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide. Another area of research is the elucidation of the role of the μ-opioid receptor in pain management and addiction. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide can be used as a tool to study the downstream signaling pathways of the μ-opioid receptor and to identify potential targets for the development of novel therapeutics. Finally, 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide can be used in the development of novel opioid receptor ligands that have improved analgesic properties and reduced addictive potential.

Synthesis Methods

The synthesis of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The starting material for the synthesis of 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide is the resin-bound amino acid, which is coupled with the appropriate protected amino acid to form the peptide bond. The peptide chain is elongated step by step until the desired sequence is obtained. After the synthesis is complete, the peptide is cleaved from the resin and purified by various chromatographic techniques.

Scientific Research Applications

1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction and pain management. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is the primary target for the analgesic and addictive effects of opioids. 1-benzyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been used in various in vitro and in vivo studies to elucidate the role of the μ-opioid receptor in opioid addiction and pain management.

properties

IUPAC Name

N-benzhydryl-1-benzylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c29-26(24-16-18-28(19-17-24)20-21-10-4-1-5-11-21)27-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJLAWZUKZKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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